molecular formula C12H16 B14591138 7-Ethynyldec-1-EN-9-yne CAS No. 61208-02-4

7-Ethynyldec-1-EN-9-yne

Cat. No.: B14591138
CAS No.: 61208-02-4
M. Wt: 160.25 g/mol
InChI Key: GPMZBEJIXLRKFS-UHFFFAOYSA-N
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Description

7-Ethynyldec-1-EN-9-yne is an organic compound characterized by the presence of both a carbon-carbon triple bond (alkyne) and a carbon-carbon double bond (alkene) within its molecular structure. This compound falls under the category of enynes, which are known for their unique reactivity due to the coexistence of these two functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynyldec-1-EN-9-yne can be achieved through various methods, one of which involves the enyne metathesis reaction. This reaction is typically catalyzed by ruthenium carbenes, which facilitate the bond reorganization between alkynes and alkenes to produce 1,3-dienes . The reaction conditions often include the use of a solvent such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent yield and purity. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Ethynyldec-1-EN-9-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alkanes.

Scientific Research Applications

7-Ethynyldec-1-EN-9-yne has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving enynes.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive molecules.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 7-Ethynyldec-1-EN-9-yne exerts its effects involves the interaction of its alkyne and alkene groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved often include cycloaddition reactions, where the compound forms cyclic structures with other reactants.

Comparison with Similar Compounds

    1-Decyne: An alkyne with a similar carbon chain length but lacking the alkene group.

    1-Decene: An alkene with a similar carbon chain length but lacking the alkyne group.

    7-Ethynyl-1-octene: A compound with both alkyne and alkene groups but a shorter carbon chain.

Uniqueness: 7-Ethynyldec-1-EN-9-yne is unique due to the specific positioning of its alkyne and alkene groups, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

CAS No.

61208-02-4

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

7-ethynyldec-1-en-9-yne

InChI

InChI=1S/C12H16/c1-4-7-8-9-11-12(6-3)10-5-2/h2-4,12H,1,7-11H2

InChI Key

GPMZBEJIXLRKFS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC(CC#C)C#C

Origin of Product

United States

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